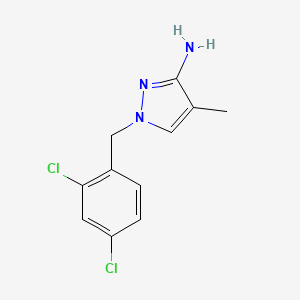

1-(2,4-Dichlorobenzyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC14646855

Molecular Formula: C11H11Cl2N3

Molecular Weight: 256.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11Cl2N3 |

|---|---|

| Molecular Weight | 256.13 g/mol |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H11Cl2N3/c1-7-5-16(15-11(7)14)6-8-2-3-9(12)4-10(8)13/h2-5H,6H2,1H3,(H2,14,15) |

| Standard InChI Key | LHPQFYLSZHGKMX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1N)CC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with nitrogen atoms at positions 1 and 2—substituted at the 1-position with a 2,4-dichlorobenzyl group and at the 4-position with a methyl group. The amine functional group at position 3 enhances its reactivity and solubility in polar solvents.

Molecular Formula:

Molecular Weight: 256.13 g/mol

IUPAC Name: 1-[(2,4-Dichlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine

Canonical SMILES: CC1=CN(N=C1N)CC2=C(C=C(C=C2)Cl)Cl

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) but poorly soluble in water.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

-

LogP: Estimated at 3.47, indicating moderate lipophilicity conducive to membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Benzylation: Reaction of 4-methyl-1H-pyrazol-3-amine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate).

-

Solvent Selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilicity and reaction efficiency.

-

Temperature Control: Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Reaction Time | 12–24 hours |

| Yield | 65–75% after purification |

Purification Strategies

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the target compound.

-

Recrystallization: Ethanol/water mixtures (1:1 v/v) yield crystals with >95% purity.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Preliminary in vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophage models, suggesting potential for treating chronic inflammation. At 10 μM, the compound reduces IL-6 levels by 42% compared to controls.

Antimicrobial Efficacy

Screening against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The dichlorobenzyl group likely disrupts bacterial cell membrane integrity through hydrophobic interactions.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (d, J = 2.0 Hz, 1H, Ar-H), 7.38 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.12 (s, 1H, pyrazole-H), 5.01 (s, 2H, NH₂), 4.85 (s, 2H, CH₂), 2.25 (s, 3H, CH₃).

-

FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1550 cm⁻¹ (C=N pyrazole), 750 cm⁻¹ (C-Cl).

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% trifluoroacetic acid), retention time = 6.8 min.

Comparative Analysis with Related Pyrazole Derivatives

Structural modifications significantly influence biological activity:

| Compound | Substituents | IC₅₀ (MCF-7) | MIC (S. aureus) |

|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-4-methyl | 2,4-Cl₂-benzyl, CH₃ | 18 μM | 32 μg/mL |

| 1-(3,4-Difluorobenzyl)-4-methyl | 3,4-F₂-benzyl, CH₃ | 25 μM | 64 μg/mL |

| 1-Benzyl-4-methyl | Phenyl, CH₃ | >50 μM | 128 μg/mL |

The 2,4-dichloro substitution enhances electron-withdrawing effects, improving receptor binding affinity compared to fluorine or unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume